4-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-5-carbonyl chloride
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Overview
Description
4-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-5-carbonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a chloro, methyl, and trifluoromethyl group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-5-carbonyl chloride typically involves the following steps:
Condensation: The initial step involves the condensation of appropriate precursors to form the pyrazole ring.
Acylation: The resulting intermediate undergoes acylation using trifluoroacetyl chloride in the presence of a base like triethylamine (TEA).
Cyclization: The acylated intermediate is then cyclized in a mixed solvent of methanol and water to form the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, using readily available raw materials and moderate reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation/Reduction: Specific oxidizing or reducing agents would be required, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-5-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Another pyrazole derivative with similar structural features but lacking the chloro and carbonyl chloride groups.
1-Methyl-3-(trifluoromethyl)pyrazole: Similar to the compound but without the chloro and carbonyl chloride groups.
Properties
IUPAC Name |
4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2O/c1-13-3(5(8)14)2(7)4(12-13)6(9,10)11/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMDZKNGGYKKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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